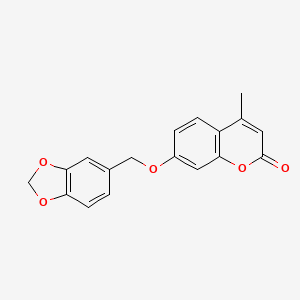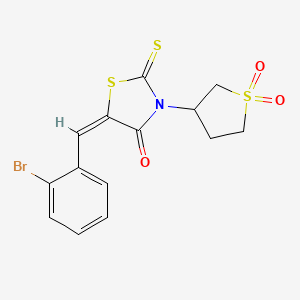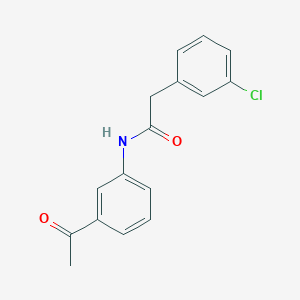
7-(1,3-benzodioxol-5-ylmethoxy)-4-methyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(1,3-benzodioxol-5-ylmethoxy)-4-methyl-2H-chromen-2-one, also known as apigenin, is a naturally occurring flavonoid found in various plants, including chamomile, parsley, and celery. Apigenin has gained significant attention in recent years due to its potential therapeutic benefits in various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用機序
Apigenin exerts its therapeutic effects through various mechanisms, including modulation of signaling pathways, inhibition of enzymes, and regulation of gene expression. Apigenin has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer. Apigenin has also been shown to modulate various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
Apigenin has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer effects. Apigenin has been shown to inhibit the production of various pro-inflammatory cytokines, including TNF-α and IL-6, and to reduce oxidative stress by increasing the activity of various antioxidant enzymes, including superoxide dismutase (SOD) and catalase.
実験室実験の利点と制限
Apigenin has several advantages for lab experiments, including its availability, low cost, and low toxicity. However, 7-(1,3-benzodioxol-5-ylmethoxy)-4-methyl-2H-chromen-2-one also has some limitations, including its poor solubility in water and its instability under certain conditions, including exposure to light and heat.
将来の方向性
Future research on 7-(1,3-benzodioxol-5-ylmethoxy)-4-methyl-2H-chromen-2-one should focus on its potential therapeutic benefits in various diseases, including cancer, inflammation, and neurodegenerative disorders. Further studies are needed to elucidate the mechanisms of action of this compound and to identify the optimal dose and route of administration for its therapeutic use. Additionally, future research should focus on the development of novel formulations and delivery systems for this compound to improve its solubility and stability.
合成法
Apigenin can be synthesized through various methods, including extraction from natural sources, chemical synthesis, and biotransformation. Extraction from natural sources involves the isolation of 7-(1,3-benzodioxol-5-ylmethoxy)-4-methyl-2H-chromen-2-one from plants using solvents and chromatographic techniques. Chemical synthesis involves the reaction of appropriate precursors to form this compound. Biotransformation involves the use of microorganisms to convert precursor molecules into this compound.
科学的研究の応用
Apigenin has been extensively studied for its potential therapeutic benefits in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that 7-(1,3-benzodioxol-5-ylmethoxy)-4-methyl-2H-chromen-2-one has anti-inflammatory, antioxidant, and anticancer properties. Apigenin has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells, through various mechanisms, including induction of apoptosis and inhibition of angiogenesis.
特性
IUPAC Name |
7-(1,3-benzodioxol-5-ylmethoxy)-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-11-6-18(19)23-16-8-13(3-4-14(11)16)20-9-12-2-5-15-17(7-12)22-10-21-15/h2-8H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYBVTQJQPSTNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-(1H-pyrrol-2-yl)pyridine hydrochloride](/img/structure/B5407759.png)
![1-(4-chlorophenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B5407769.png)
![tert-butyl 4-[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5407781.png)
![(3S*,5S*)-5-{[(4-fluorophenyl)amino]carbonyl}-1-(3-methylbenzyl)-3-piperidinecarboxylic acid](/img/structure/B5407800.png)

![5-[(3-acetylphenoxy)methyl]-N-[2-(ethylamino)-1-methyl-2-oxoethyl]isoxazole-3-carboxamide](/img/structure/B5407811.png)
![3-chloro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5407820.png)
![(2S*,4S*,5R*)-5-(2-chlorophenyl)-4-{[4-(hydroxymethyl)piperidin-1-yl]carbonyl}-1,2-dimethylpyrrolidine-2-carboxylic acid](/img/structure/B5407827.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(ethylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5407829.png)
![8-[(2-pyridin-2-ylpyrimidin-5-yl)methyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5407836.png)
![N-[2-(2-thienyl)ethyl]-2-(trifluoromethyl)morpholine-4-carboxamide](/img/structure/B5407838.png)

![5-{4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5407848.png)
![2-[1-(5-chloro-2-propoxybenzyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5407855.png)
